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Compound of Interest

Ethyl 3-(methylamino)-3-
Compound Name:
oxopropanoate

Cat. No.: B2455436

Abstract: This document provides a detailed guide to the experimental use of Ethyl 3-
(methylamino)-3-oxopropanoate, a versatile bifunctional reagent in modern organic
synthesis. We delve into its synthesis, characterization, and key reaction pathways, including
N-alkylation and C-alkylation via enolate intermediates. The protocols herein are designed for
researchers, scientists, and drug development professionals, offering not only step-by-step
instructions but also the scientific rationale behind critical experimental choices to ensure
reproducibility and success.

Introduction: The Versatility of a Bifunctional
Building Block

Ethyl 3-(methylamino)-3-oxopropanoate, with the molecular formula CeH11NOs, is an amide
ester that serves as a high-value building block in synthetic chemistry.[1] Its structure
incorporates both an amide and an ester functional group, providing two distinct reactive
centers.[1] This bifunctional nature allows for a wide range of chemical transformations, making
it a crucial intermediate in the synthesis of complex molecular architectures, particularly
nitrogen-containing heterocycles which are core structures in many pharmaceuticals.[1]
Historically, related malonic ester derivatives were instrumental in developing foundational
compounds like barbiturates.[1] Today, its primary utility lies in the exploration of novel
pharmacologically active agents and the development of specialized ligands and catalysts.[1]
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Understanding the physicochemical properties of this reagent is paramount for its effective use.

Property Value Source
Molecular Weight 145.16 g/mol [1][2]
CAS Number 71510-95-7 [1][2]
Appearance Liquid or solid [3]
Melting Point 34-35°C [4]
Boiling Point 91-92 °C @ 0.16 Torr [4]

Sealed in dry, room
Storage N [3114]
temperature conditions

Synthesis and Characterization

The most common and established pathway to Ethyl 3-(methylamino)-3-oxopropanoate
involves the controlled mono-amidation of a malonic ester, such as diethyl malonate, with
methylamine.[1][5] The key to achieving a high yield of the desired mono-amide product over
the di-amide byproduct is careful control of reaction conditions, particularly temperature.[1]

Workflow for Synthesis of Ethyl 3-(methylamino)-3-
oxopropanoate
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Caption: General workflow for the synthesis and purification of the target compound.
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Protocol 1: Synthesis from Diethyl Malonate

Objective: To synthesize Ethyl 3-(methylamino)-3-oxopropanoate via controlled amidation
with a high degree of selectivity for the mono-substituted product.

Rationale: The reaction is performed at low temperatures (0-5 °C) to moderate the
exothermicity and to kinetically favor the formation of the mono-amide. Using a precise molar
ratio of reactants prevents the formation of the di-substituted byproduct.

Materials and Reagents:

Reagent CAS No. M.W. ( g/mol) Amount Moles
Diethyl

105-53-3 160.17 16.02 g 0.10
Malonate
Methylamine

] 74-89-5 31.06 77749 0.10

(40% in H20)
Diethyl Ether 60-29-7 74.12 200 mL -
Hydrochloric Acid

7647-01-0 36.46 As needed -
(1M)
Anhydrous

7487-88-9 120.37 ~10g -
MgSOa

| Silica Gel (for column) | 7631-86-9 | 60.08 | As needed | - |
Procedure:

e To a 250 mL round-bottom flask equipped with a magnetic stir bar, add diethyl malonate
(16.02 g, 0.10 mol).

e Cool the flask in an ice-water bath to 0-5 °C.

e While stirring vigorously, add the 40% aqueous methylamine solution (7.77 g, 0.10 mol)
dropwise over 30 minutes, ensuring the internal temperature does not exceed 10 °C.
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 After the addition is complete, allow the reaction mixture to stir in the ice bath for 1 hour, then
remove the bath and let the mixture stir at room temperature for 24-48 hours.

e Monitor the reaction progress by TLC (Thin Layer Chromatography).

e Upon completion, cool the mixture in an ice bath and acidify to pH ~2-3 with 1 M HCI to
neutralize any unreacted methylamine.

o Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 70
mL).

o Combine the organic layers, wash with brine, dry over anhydrous MgSOa4, and filter.
o Concentrate the filtrate under reduced pressure to yield the crude product.

» Purify the crude oil via column chromatography on silica gel (eluent: ethyl acetate/hexanes
gradient) to obtain the pure product.

Characterization:

e 1H NMR: Expect characteristic signals including a triplet for the ethyl ester methyl protons (o
1.2-1.4 ppm), a quartet for the ester methylene protons (6 4.1-4.3 ppm), and a singlet for
the amide proton (o 6.5-7.0 ppm).[5]

e 13C NMR: Carbonyl carbons for the ester and amide should resonate at d 165-175 ppm, with
the methylamino carbon appearing near & 35 ppm.[5]

e Mass Spectrometry (ESI-MS): The molecular ion peak is expected at m/z 145.16.[5]

Key Reaction Pathways and Protocols

The dual functionality of Ethyl 3-(methylamino)-3-oxopropanoate opens up several synthetic
avenues. We will explore two primary types of reactivity: modification at the amide nitrogen (N-
Alkylation) and reactions involving the active methylene group (C-Alkylation).

N-Alkylation to Form Tertiary Amides
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The secondary amide functionality (N-H bond) can be further alkylated. Selective N-alkylation
of amides can be challenging, as O-alkylation can be a competitive side reaction depending on
the substrate and conditions.[6] Modern methods often employ safer, solid methylating agents
to avoid the use of toxic and carcinogenic traditional reagents.[7]

Protocol 2: N-Methylation using Phenyl Trimethylammonium lodide

Objective: To convert the secondary amide of Ethyl 3-(methylamino)-3-oxopropanoate to a
tertiary amide (Ethyl 3-(dimethylamino)-3-oxopropanoate).

Rationale: This protocol adapts a modern, safe, and highly selective N-methylation method.[7]
[8] Phenyl trimethylammonium iodide serves as a solid, easy-to-handle methyl source. Cesium
carbonate is an effective base for deprotonating the amide, and toluene is the preferred solvent
for this transformation.[7]

Materials and Reagents:

Reagent CAS No. M.W. ( g/mol ) Amount Moles

Ethyl 3-

(methylamino)-

3- 71510-95-7 145.16 145¢g 0.01
oxopropanoat

e

Phenyl
trimethylammoni 98-04-4 263.13 3.95¢ 0.015
um iodide

Cesium
Carbonate 534-17-8 325.82 4899 0.015
(Cs2C03)

| Toluene (anhydrous) | 108-88-3|92.14 | 45 mL | - |

Procedure:
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» To a flame-dried vial under an argon atmosphere, add the starting amide (1.45 g, 0.01 mol),
phenyl trimethylammonium iodide (3.95 g, 0.015 mol), and cesium carbonate (4.89 g, 0.015
mol).

e Add anhydrous toluene (45 mL) via syringe.
o Seal the vial and heat the mixture to 120 °C in a pre-heated heating block.
 Stir the reaction for 12-24 hours, monitoring by TLC.

 After cooling to room temperature, add deionized water (20 mL) and extract the product with
ethyl acetate (3 x 30 mL).

o Combine the organic phases, wash with brine, dry over NazSOu4, filter, and concentrate.

» Purify the residue by column chromatography to yield Ethyl 3-(dimethylamino)-3-
oxopropanoate.

C-Alkylation via Enolate Formation

The protons on the methylene carbon (the a-carbon situated between the two carbonyl groups)
are acidic (pKa = 10-11), allowing for easy deprotonation to form a stabilized enolate.[9] This
nucleophilic enolate can then react with various electrophiles in an S»2 reaction to form new
carbon-carbon bonds.[1]

Workflow for C-Alkylation
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Caption: Reaction pathway for C-alkylation of the active methylene group.
Protocol 3: General Procedure for a-Alkylation

Objective: To functionalize the a-carbon of Ethyl 3-(methylamino)-3-oxopropanoate with an

alkyl group.
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Rationale: The choice of base is critical. To prevent transesterification of the ethyl ester, the
corresponding alkoxide base (sodium ethoxide for an ethyl ester) is the ideal choice.[1] The
reaction is typically run in the parent alcohol as the solvent.

Materials and Reagents:

Reagent CAS No. M.W. ( g/mol) Amount Moles

Ethyl 3-

(methylamino)-

3- 71510-95-7 145.16 145¢g 0.01
oxopropanoat

e

Sodium Ethoxide

141-52-6 68.05 0.75¢g 0.011
(NaOEt)
Alkyl Halide (R-
X, e.q., Varies Varies l.1leq 0.011
lodomethane)

| Ethanol (anhydrous) | 64-17-5 | 46.07 | 20 mL | - |
Procedure:

e Dissolve sodium ethoxide (0.75 g, 0.011 mol) in anhydrous ethanol (20 mL) in a flame-dried,
three-neck flask under an argon atmosphere.

e Cool the solution to 0 °C and add the starting amide (1.45 g, 0.01 mol) dropwise.
 Stir the mixture at 0 °C for 30 minutes to ensure complete formation of the enolate.

¢ Add the alkyl halide (e.g., iodomethane, 0.011 mol) dropwise, maintaining the temperature at
0 °C.

« After addition, allow the reaction to warm to room temperature and stir for 4-12 hours, or until
TLC indicates consumption of the starting material.
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Quench the reaction by adding a saturated aqueous solution of NH4ClI.

Remove the ethanol under reduced pressure.

Extract the aqueous residue with ethyl acetate (3 x 30 mL).

Combine the organic layers, wash with brine, dry over NazSOa, filter, and concentrate.

Purify via column chromatography to obtain the a-alkylated product.

Safety and Handling

Ethyl 3-(methylamino)-3-oxopropanoate is classified as an irritant.[2][4]

Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause
respiratory irritation (H335).[2]

e Precautions: Always handle this chemical in a well-ventilated fume hood. Wear appropriate
personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-
resistant gloves.[4]

o Storage: Store in a tightly sealed container in a dry, cool place away from ignition sources
and strong oxidizing agents.[3][4]

o Spills: In case of contact with skin or eyes, rinse immediately with copious amounts of water
and seek medical attention.[4]

Conclusion

Ethyl 3-(methylamino)-3-oxopropanoate is a demonstrably valuable and versatile
intermediate. Its bifunctional nature allows for sequential and selective reactions at either the
amide nitrogen or the a-carbon, providing a powerful tool for building molecular complexity. The
protocols detailed in this guide provide a robust framework for its synthesis and subsequent
derivatization, enabling researchers to leverage its full potential in pharmaceutical
development, agrochemical synthesis, and materials science.[9]

© 2025 BenchChem. All rights reserved. 10/12 Tech Support


https://www.benchchem.com/product/b2455436?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/Ethyl-3-_methylamino_-3-oxopropanoate
https://www.biosynce.com/custom-synthesis/building-blocks/ethyl-3-methylamino-3-oxopropanoate-cas-71510.html
https://pubchem.ncbi.nlm.nih.gov/compound/Ethyl-3-_methylamino_-3-oxopropanoate
https://www.biosynce.com/custom-synthesis/building-blocks/ethyl-3-methylamino-3-oxopropanoate-cas-71510.html
https://www.sigmaaldrich.com/US/en/product/ambeedinc/ambh58064675
https://www.biosynce.com/custom-synthesis/building-blocks/ethyl-3-methylamino-3-oxopropanoate-cas-71510.html
https://www.biosynce.com/custom-synthesis/building-blocks/ethyl-3-methylamino-3-oxopropanoate-cas-71510.html
https://www.benchchem.com/product/b2455436?utm_src=pdf-body
https://www.smolecule.com/products/s9034426
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2455436?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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